Sulfo-cyanine3 NHS ester (sodium)
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Overview
Description
Sulfo-cyanine3 NHS ester (sodium) is a water-soluble, amino-reactive fluorescent dye. It is a sulfonated derivative of Cyanine3, which enhances its solubility in aqueous solutions. This compound is widely used in bioconjugation techniques, particularly for labeling proteins, peptides, and other biomolecules. The presence of the NHS ester group allows it to form stable amide bonds with primary amines, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-cyanine3 NHS ester (sodium) typically involves the following steps:
Formation of Cyanine3 Dye: The initial step involves the synthesis of the Cyanine3 dye, which is achieved by condensing indole derivatives with a suitable linker.
Sulfonation: The Cyanine3 dye is then sulfonated to enhance its water solubility
NHS Esterification: The final step involves the activation of the carboxyl groups on the sulfonated Cyanine3 dye with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
Industrial production of sulfo-cyanine3 NHS ester (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Cyanine3 dye and its subsequent sulfonation.
Purification: The crude product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests, including NMR and HPLC-MS, to confirm its purity and identity.
Chemical Reactions Analysis
Types of Reactions
Sulfo-cyanine3 NHS ester (sodium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling
Properties
Molecular Formula |
C34H38N3NaO10S2 |
---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
sodium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C34H39N3O10S2.Na/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
InChI Key |
QMGSOONYBFZAAO-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
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